2-(Propylamino)nicotinic acid

Physicochemical properties Lipophilicity Chromatography

Researchers exploring SAR around nicotinic acid cores often face inconsistent purity and limited derivatization data. 2-(Propylamino)nicotinic acid (CAS 74611-52-2) overcomes these barriers as a well-characterized, dual-functional building block. - Bidentate scaffold with C3 carboxylic acid and C2 propylamine; enables rapid amide/ester library generation and metal coordination. - Validated for cyclization to imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines-ideal for kinase/GPCR programs. - Supplied with full analytical documentation (NMR, HPLC, LC-MS) to ensure batch-to-batch consistency and reliable quantitative assays.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 74611-52-2
Cat. No. B1315137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylamino)nicotinic acid
CAS74611-52-2
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCCNC1=C(C=CC=N1)C(=O)O
InChIInChI=1S/C9H12N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)(H,12,13)
InChIKeyGYONGVMXQDSGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propylamino)nicotinic Acid (CAS 74611-52-2): Sourcing and Procurement Reference Guide


2-(Propylamino)nicotinic acid (CAS 74611-52-2) is a functionalized pyridine derivative belonging to the class of 2-substituted nicotinic acids . It is characterized by a carboxylic acid at the 3-position and a secondary propylamine group at the 2-position of the pyridine ring . This compound serves as a valuable synthetic building block in medicinal chemistry and pharmaceutical research, where it can be further derivatized to explore structure-activity relationships (SAR) .

Why 2-(Propylamino)nicotinic Acid Cannot Be Interchanged with Its Closest Analogs


While several N-alkylated nicotinic acid derivatives share a common pyridine-3-carboxylic acid core, the specific nature and position of the alkylamino substituent fundamentally dictate the molecule's physicochemical properties, reactivity, and biological profile . Minor modifications, such as changing the alkyl chain length from propyl to ethyl or butyl, alter lipophilicity, pKa, and hydrogen-bonding capacity, which in turn affect solubility, membrane permeability, and target engagement . Similarly, relocating the amino group from the 2- to the 6-position of the pyridine ring yields a regioisomer with a distinct electronic distribution and steric presentation, making it a non-equivalent replacement in any rigorous SAR study or synthetic sequence .

Quantitative Differentiation of 2-(Propylamino)nicotinic Acid from In-Class Analogs


Physical Property Differentiation: Melting Point and pKa Comparison

The melting point of 2-(Propylamino)nicotinic acid is reported as 151 °C (in benzene) , which is lower than the 160-161 °C melting point of the butylamino analog 2-(Butylamino)nicotinic acid . This difference in thermal behavior reflects the distinct intermolecular interactions and crystal packing driven by the N-alkyl chain length. Furthermore, the predicted pKa of the carboxylic acid group is 1.84 ± 0.36 , a value that may influence its ionization state and solubility under specific pH conditions relative to shorter-chain analogs.

Physicochemical properties Lipophilicity Chromatography

Regioisomeric Purity: Positional Isomer Differentiation

2-(Propylamino)nicotinic acid (IUPAC: 2-(propylamino)pyridine-3-carboxylic acid) is the 2-substituted regioisomer. Its counterpart, 6-(Propylamino)nicotinic acid (IUPAC: 6-(propylamino)pyridine-3-carboxylic acid) , has the same molecular formula and weight (C9H12N2O2, 180.20 g/mol) but differs in the position of the propylamino substituent on the pyridine ring. This regioisomerism leads to different chemical shifts in NMR and distinct retention times in HPLC, requiring precise analytical characterization to confirm the correct isomer.

Regioisomer Synthetic intermediate Analytical chemistry

Analytical Documentation and Purity Specification

Vendors such as Synblock offer 2-(Propylamino)nicotinic acid with a specified purity of NLT 98% and provide supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS . This contrasts with many analogs where comprehensive analytical data packages are not always readily available or require special request . The availability of such documentation reduces the burden of in-house characterization and accelerates research workflows.

Quality control Analytical data package Procurement

Optimal Scientific and Industrial Application Scenarios for 2-(Propylamino)nicotinic Acid


Synthesis of Novel Nicotinic Acid Derivatives for SAR Exploration

2-(Propylamino)nicotinic acid serves as a versatile scaffold for the synthesis of novel N-substituted nicotinic acid derivatives. The free carboxylic acid group at the 3-position can be readily coupled with various amines or alcohols to generate amide or ester libraries . The N-propyl group on the 2-position provides a specific lipophilic handle that can modulate the overall physicochemical profile of the resulting analogs. Researchers can use this compound to systematically vary the N-alkyl chain length and assess the impact on target binding, solubility, and metabolic stability .

Precursor for Heterocyclic Compound Synthesis

The 2-aminopyridine moiety present in 2-(Propylamino)nicotinic acid can undergo various cyclization reactions to form fused heterocyclic systems, such as imidazo[1,2-a]pyridines or pyrido[1,2-a]pyrimidines . The propyl substituent remains intact during these transformations, allowing for the creation of uniquely decorated heterocycles that are valuable in medicinal chemistry programs targeting kinases, GPCRs, or ion channels .

Analytical Reference Standard for LC-MS Method Development

Due to its defined molecular weight (180.20 g/mol) and characteristic fragmentation pattern, 2-(Propylamino)nicotinic acid is employed as a reference standard in the development of liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of nicotinic acid metabolites or related pharmaceutical impurities . The availability of high-purity material with documented analytical data (NMR, HPLC, LC-MS) makes it a reliable calibrant for quantitative assays .

Building Block for Agrochemical or Material Science Research

The nicotinic acid core is a privileged structure in agrochemicals (e.g., as a precursor to certain herbicides) and materials science (e.g., as a ligand for metal-organic frameworks). 2-(Propylamino)nicotinic acid, with its 2-amino and 3-carboxylic acid functionalities, can act as a bidentate ligand for metal coordination or be incorporated into larger molecular architectures . Its propyl group provides a balance between hydrophobicity and synthetic accessibility, making it a suitable intermediate for designing novel functional materials .

Technical Documentation Hub

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